N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide
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Overview
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a morpholine ring, and an oxalamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and they are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption triggers the apoptosis pathway, leading to programmed cell death .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, exhibiting good selectivity between cancer cells and normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. A common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction involving a benzo[d][1,3]dioxole precursor and an appropriate amine.
Introduction of the morpholine ring: The benzo[d][1,3]dioxole derivative is then reacted with morpholine under suitable conditions to form the morpholinoethyl intermediate.
Formation of the oxalamide group: The final step involves the reaction of the morpholinoethyl intermediate with isopropyl oxalyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the oxalamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, morpholine ring, and oxalamide group, which collectively contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)20-18(23)17(22)19-10-14(21-5-7-24-8-6-21)13-3-4-15-16(9-13)26-11-25-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMUSTKCUFYJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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